N-Benzyl-4-bromoaniline hydrochloride
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Overview
Description
N-Benzyl-4-bromoaniline hydrochloride: is a chemical compound used in various scientific research applications. It is known for its role in the synthesis of novel organic molecules and the investigation of chemical reactions. This compound is a derivative of aniline, where the aniline ring is substituted with a benzyl group and a bromine atom at the para position, and it is further converted to its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: The synthesis of N-Benzyl-4-bromoaniline hydrochloride typically involves a multi-step process starting from benzene.
Bromination: The aniline is then subjected to bromination to introduce the bromine atom at the para position, forming 4-bromoaniline.
Benzylation: The 4-bromoaniline undergoes benzylation to introduce the benzyl group, resulting in N-Benzyl-4-bromoaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Benzyl-4-bromoaniline hydrochloride can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aniline and benzyl groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for the nitration of benzene.
Reduction: Catalytic hydrogenation or metal-acid reduction methods are employed for the reduction of nitrobenzene to aniline.
Bromination: Bromine or N-bromosuccinimide (NBS) is used for the bromination of aniline.
Benzylation: Benzyl chloride in the presence of a base such as sodium hydroxide is used for the benzylation step.
Major Products:
N-Benzyl-4-bromoaniline: The primary product formed after the benzylation step.
This compound: The final product after conversion to the hydrochloride salt.
Scientific Research Applications
N-Benzyl-4-bromoaniline hydrochloride is widely used in scientific research for the synthesis of novel organic molecules and the investigation of chemical reactions. Its applications span various fields, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-bromoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with other molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
N-Benzyl-4-chloroaniline hydrochloride: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-4-fluoroaniline hydrochloride: Similar structure but with a fluorine atom instead of bromine.
N-Benzyl-4-iodoaniline hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-Benzyl-4-bromoaniline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s electronic properties and its behavior in chemical reactions .
Properties
IUPAC Name |
N-benzyl-4-bromoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVAOAGKOQDAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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